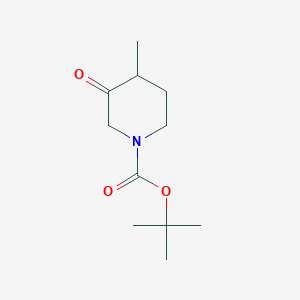

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJRRCWSZXYEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1=O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301200416 | |

| Record name | 1,1-Dimethylethyl 4-methyl-3-oxo-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301200416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374794-77-1 | |

| Record name | 1,1-Dimethylethyl 4-methyl-3-oxo-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374794-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-methyl-3-oxo-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301200416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Abstract

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules, most notably as a key building block for Janus kinase (JAK) inhibitors.[1] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the primary synthetic pathways to this valuable compound. We will delve into three core strategies: a multi-step synthesis commencing from 4-methylpyridine derivatives, a classic ring-closing approach via the Dieckmann condensation, and a direct C4-alkylation of a pre-formed piperidone ring. Each pathway is analyzed for its mechanistic underpinnings, practical execution, and comparative advantages, offering field-proven insights to guide laboratory synthesis.

Introduction: The Significance of the 4-Methyl-3-Oxopiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, prized for its favorable physicochemical properties and its ability to serve as a versatile scaffold for introducing three-dimensional diversity. The specific substitution pattern of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, featuring a ketone at the 3-position and a methyl group at the 4-position, is of particular strategic importance. The N-Boc (tert-butoxycarbonyl) protecting group ensures stability and facilitates subsequent chemical modifications, making this intermediate a highly sought-after precursor in multi-step synthetic campaigns aimed at complex molecular targets.

This guide will provide a detailed exploration of the following synthetic routes:

-

Pathway 1: A Linear Synthesis from 3-Hydroxy-4-methylpyridine

-

Pathway 2: Ring Formation via Intramolecular Dieckmann Condensation

-

Pathway 3: Direct C4-Methylation via Stork Enamine Alkylation

Pathway 1: A Linear Synthesis from 3-Hydroxy-4-methylpyridine

This pathway represents a robust and well-documented linear sequence starting from the readily available 3-hydroxy-4-methylpyridine. The strategy involves the initial protection of the piperidine nitrogen with a benzyl group, followed by modification of the pyridine ring and a final deprotection-protection sequence.

Causality and Mechanistic Insights

The choice of a benzyl group for initial nitrogen protection is strategic. It is stable to the subsequent reduction and oxidation conditions and can be readily removed via catalytic hydrogenolysis, a clean and efficient process. The reduction of the pyridinium salt to a piperidine ring is a critical step, typically achieved with a hydride reducing agent like sodium borohydride.[1] Subsequent oxidation of the secondary alcohol to the desired ketone is accomplished using a chromium-based oxidant like the Jones reagent.[1] The final step involves the hydrogenolytic cleavage of the N-benzyl group and in-situ or subsequent protection with the acid-labile Boc group using di-tert-butyl dicarbonate (Boc₂O).

Experimental Workflow Diagram

Sources

A Technical Guide to the Physicochemical Properties of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a key heterocyclic intermediate in modern medicinal chemistry. Its significance is notably highlighted by its role in the synthesis of advanced protein tyrosine kinase inhibitors, such as CP-690550, a Jak3 inhibitor.[1] This document delineates the compound's fundamental physicochemical properties, offers an in-depth analysis of a validated synthetic route, details protocols for its analytical characterization, and provides essential guidelines for safe handling and storage. The content is structured to deliver both foundational knowledge and actionable insights for researchers, chemists, and professionals engaged in pharmaceutical development and organic synthesis.

Introduction and Strategic Importance

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, often referred to as N-Boc-4-methyl-3-piperidone, is a derivative of piperidine featuring a ketone functionality, a methyl group at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group is instrumental in synthetic chemistry, providing a stable, lipophilic moiety that prevents the secondary amine from engaging in unwanted side reactions while being readily removable under acidic conditions.

The strategic placement of the methyl group and ketone makes this molecule a versatile building block for constructing more complex, stereochemically-defined molecular architectures. Its primary utility lies in its application as a crucial intermediate for synthesizing targeted therapeutics, where the piperidine scaffold is a common feature in bioactive molecules.[1]

Caption: Chemical structure of the title compound.

Chemical Identity and Properties

Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. While specific experimental data for this exact isomer is limited in public databases, properties can be inferred from its structure and data from close isomers.

| Property | Value | Source |

| IUPAC Name | tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate | - |

| Synonyms | 1-Boc-4-methyl-3-piperidone | - |

| CAS Number | Data not readily available; Isomer (3-methyl-4-oxo) is 181269-69-2 | [2][3] |

| Molecular Formula | C₁₁H₁₉NO₃ | [3][4] |

| Molecular Weight | 213.27 g/mol | [2][4] |

| Canonical SMILES | CC1C(C(=O)CCN1C(=O)OC(C)(C)C) | - |

| InChI Key | Isomer (3-methyl-4-oxo): VWSBNWIPICCWAM-UHFFFAOYSA-N | [2] |

| Appearance | Expected to be a white to off-white solid or low-melting solid | [5] |

| Solubility | Expected to be soluble in organic solvents like DMSO and Ethanol | [6] |

Synthesis Pathway and Mechanistic Rationale

An efficient, high-yield synthesis is paramount for the economic viability of using this intermediate in large-scale drug development. A proven multi-step process achieves a total yield of over 80%.[1] This pathway demonstrates a logical progression of standard organic transformations, chosen for their reliability and scalability.

Caption: High-yield synthetic workflow for the target compound.

Step-by-Step Synthesis Protocol

The following protocol is adapted from a validated synthetic approach.[1]

-

Step 1: N-Benzylation (Sₙ2 Substitution)

-

Rationale: The initial step activates the pyridine ring for subsequent reduction. Benzyl chloride is an effective and readily available alkylating agent.

-

Procedure: React 4-methylpyridinium with benzyl chloride. The reaction proceeds via a standard Sₙ2 mechanism to yield 1-benzyl-3-hydroxy-4-methylpyridium chloride.

-

-

Step 2: Pyridinium Reduction

-

Rationale: Sodium borohydride (NaBH₄) is selected as a mild reducing agent capable of reducing the pyridinium ring to a piperidine without affecting the benzyl group. The choice of solvent and its concentration is critical for optimizing yield and preventing side reactions.

-

Procedure: Reduce the product from Step 1 using sodium borohydride in a suitable solvent system to furnish N-benzyl-3-hydroxy-4-methylpiperidine.

-

-

Step 3: Jones Oxidation

-

Rationale: The secondary alcohol is oxidized to a ketone. Jones reagent (chromic acid) is a powerful oxidant, but performing the reaction at mild temperatures ensures selectivity and prevents over-oxidation or degradation.

-

Procedure: Treat the alcohol from Step 2 with Jones reagent under controlled, mild temperature conditions to produce N-benzyl-3-oxo-4-methylpiperidine.

-

-

Step 4: Debenzylation and N-Boc Protection

-

Rationale: The N-benzyl group, having served its purpose, is removed. Catalytic hydrogenation using Palladium on carbon (Pd/C) is a clean and efficient method for debenzylation. The resulting secondary amine is immediately protected with a Boc group using Boc anhydride to ensure stability and provide the final target molecule.

-

Procedure: The ketone from Step 3 undergoes debenzylation with a Pd/C catalyst under a hydrogen atmosphere. The resulting crude amine is then acylated with di-tert-butyl dicarbonate (Boc anhydride) to yield the final product, Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.

-

Spectroscopic and Analytical Characterization

Characterization relies on standard analytical techniques to confirm the structure and purity of the synthesized compound. While a public database spectrum for this specific isomer is not available, the expected spectral features can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a singlet around 1.4-1.5 ppm integrating to 9H for the tert-butyl group. The protons on the piperidine ring would appear as complex multiplets in the 2.0-4.0 ppm region. A distinct signal, likely a doublet or multiplet, would correspond to the methyl group at the C4 position.

-

¹³C NMR: Key signals would include the carbonyl carbon of the ketone around 200-210 ppm and the carbonyl carbon of the carbamate at approximately 155 ppm. The quaternary carbon of the t-butyl group would appear near 80 ppm, with the methyl carbons of the t-butyl group resonating around 28 ppm. Signals for the piperidine ring carbons and the C4-methyl group would also be present.

Mass Spectrometry (MS)

-

Rationale: MS is used to confirm the molecular weight and fragmentation pattern.

-

Expected Data: The exact mass should correspond to the molecular formula C₁₁H₁₉NO₃ (213.1365 g/mol ).[2] A common fragmentation pattern for N-Boc protected compounds is the loss of the tert-butyl group (57 Da) or isobutylene (56 Da), which would result in prominent fragment ions.

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is essential for identifying key functional groups.

-

Protocol for ATR-IR Analysis:

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small, representative sample of the solid compound directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Interpretation: Analyze the resulting spectrum for key vibrational bands.

-

-

Expected Peaks:

-

C=O Stretch (Ketone): A strong, sharp absorbance band around 1710-1725 cm⁻¹ .

-

C=O Stretch (Carbamate): A strong, sharp absorbance band around 1680-1700 cm⁻¹ .

-

C-H Stretch (Aliphatic): Multiple bands in the region of 2850-3000 cm⁻¹ .

-

C-O Stretch: Bands in the fingerprint region, typically 1150-1300 cm⁻¹ .

-

Safety, Handling, and Storage

Proper handling is crucial to ensure personnel safety and maintain the integrity of the compound. The following guidelines are based on data for structurally related piperidone derivatives.[2][7][8]

Hazard Identification

Based on GHS classifications for the 3-methyl-4-oxo isomer, the compound is expected to have the following hazards:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or fumes.[7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[7]

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Wear a standard laboratory coat.

-

-

Handling Practices:

-

Avoid all personal contact, including inhalation and ingestion.[7]

-

Do not eat, drink, or smoke in the handling area.[7]

-

Avoid generating dust. Use dry clean-up procedures (e.g., sweeping or vacuuming with appropriate equipment) for spills.[7]

-

Wash hands thoroughly with soap and water after handling.[7]

-

-

First Aid Measures:

Storage Recommendations

-

Keep containers securely sealed when not in use.[8]

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and oxidizing agents.[8]

-

Protect from moisture.

Conclusion

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate stands out as a high-value synthetic intermediate. Its well-defined structure, coupled with an efficient and scalable synthesis, makes it an attractive starting material for complex pharmaceutical targets. This guide has consolidated the essential physicochemical data, outlined a robust synthetic protocol, and provided the necessary safety and handling information to empower researchers in their scientific endeavors. A thorough understanding of these core properties is the foundation for its successful application in the laboratory and beyond.

References

-

Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2010). ResearchGate. Available at: [Link]

-

tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. PubChem. Available at: [Link]

-

tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. PubChem. Available at: [Link]

-

tert-butyl (3S)-3-methyl-4-oxopiperidine-1-carboxylate. ChemBK. Available at: [Link]

-

tert-Butyl 4-oxopiperidine-1-carboxylate. PubChem. Available at: [Link]

-

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. PubChem. Available at: [Link]

-

1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate. SpectraBase. Available at: [Link]

- Intermediates for optically active piperidine derivatives and preparation methods thereof. Google Patents.

-

Supplementary information for scientific paper. Royal Society of Chemistry. Available at: [Link]

-

Syntheses and NMR spectra. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

-

Tert-butyl 3-oxopiperidine-1-carboxylate. PubChem. Available at: [Link]

-

1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate. PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | CID 22644642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. keyorganics.net [keyorganics.net]

- 4. chembk.com [chembk.com]

- 5. 1-Boc-3-piperidone | 98977-36-7 [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a pivotal intermediate in contemporary pharmaceutical synthesis. We will delve into its chemical identity, stereochemistry, and the nuances of its synthesis. Furthermore, this document will explore its critical role in the development of targeted therapies, supported by detailed experimental protocols and safety guidelines.

Core Chemical Identity

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine ring functionalized with a methyl group at the 4-position and a ketone at the 3-position. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent unwanted side reactions.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₃ | N/A |

| Molecular Weight | 213.27 g/mol | [1] |

| Appearance | Not explicitly stated, likely an oil or low-melting solid | N/A |

| Solubility | Soluble in common organic solvents like ethyl acetate, dichloromethane | [2] |

The precise stereochemistry of the methyl group at the 4-position and its relationship to potential chirality at the 3-position upon reduction of the ketone are critical for its application in asymmetric synthesis.

Strategic Importance in Pharmaceutical Synthesis

The primary significance of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate lies in its role as a key building block for the synthesis of Janus kinase (JAK) inhibitors. Specifically, it is a crucial intermediate in the production of Tofacitinib (CP-690550), a drug used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[2][3] The piperidine core of this intermediate constitutes a significant portion of the final active pharmaceutical ingredient's (API) structure.

The synthesis of Tofacitinib and related compounds often requires precise control of the stereochemistry of the substituents on the piperidine ring.[4] The 4-methyl-3-oxo substitution pattern of this intermediate allows for diastereoselective modifications, making it a valuable precursor for creating the desired stereoisomers of the final drug molecule.[5]

Synthesis and Mechanism

An efficient synthetic route for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate has been developed, starting from readily available 4-methylpyridine.[2] This multi-step process is designed for high yield and scalability.

Synthetic Workflow

The overall synthetic pathway can be visualized as follows:

Caption: A workflow for the safe handling of the title compound.

Always consult the specific Material Safety Data Sheet (MSDS) for the compound being used.

Conclusion

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and drug development. Its well-defined structure and the availability of an efficient synthetic route make it an invaluable intermediate for the synthesis of complex pharmaceutical agents like Tofacitinib. A thorough understanding of its synthesis, properties, and handling is essential for researchers working in this field.

References

-

Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. Available at: [Link]

-

Tofacitinib synthesis. University of Nebraska-Lincoln. Available at: [Link]

-

tert-butyl (S)-3-methyl-4-oxopiperidine-1-carboxylate. ChemBK. Available at: [Link]

-

An efficient and alternative method for synthesis of tofacitinib. Der Pharma Chemica. Available at: [Link]

-

tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. PubChem. Available at: [Link]

-

tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. PubChem. Available at: [Link]

-

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. PubChem. Available at: [Link]

-

Graphical synthetic routes of tofacitinib. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate: Starting Materials and Core Methodologies

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a pivotal intermediate in the synthesis of various pharmaceutical agents, most notably the Janus kinase (JAK) inhibitor, Tofacitinib (CP-690550)[1]. The strategic importance of this substituted piperidine scaffold has driven the development of multiple synthetic routes, each with its own set of advantages and challenges. This guide provides a comprehensive overview of the primary starting materials and synthetic strategies employed for its preparation, tailored for researchers, scientists, and professionals in drug development.

Strategic Approaches to the Piperidine Core

The synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate can be broadly categorized into two main strategies:

-

De Novo Ring Formation: Building the piperidine ring from acyclic precursors. The Dieckmann condensation is a classic and effective example of this approach.

-

Modification of a Pre-existing Piperidine or Pyridine Ring: Starting with a commercially available or readily synthesized piperidine or pyridine derivative and introducing the required functionalities.

This guide will delve into the specifics of these approaches, highlighting the key starting materials and transformations.

Synthesis via Pyridine Derivatization

A well-documented and efficient method involves the transformation of a substituted pyridine into the desired piperidine derivative. This multi-step process offers high overall yields and utilizes readily available starting materials[1].

Core Starting Material: 4-Methylpyridine

This synthetic pathway commences with 4-methylpyridine, a common and inexpensive starting material. The overall strategy involves N-benzylation, reduction of the pyridine ring, oxidation of the resulting hydroxyl group, and finally, debenzylation followed by Boc-protection.

Synthetic Workflow

The transformation from 4-methylpyridine to the target molecule is a linear synthesis involving several key steps.

Caption: Synthetic workflow from 4-methylpyridine.

Detailed Experimental Protocol

Step 1: N-Benzylation of 4-Methylpyridine The synthesis begins with the SN2 substitution reaction between 4-methylpyridine and benzyl chloride to yield 1-benzyl-4-methylpyridinium chloride[1].

-

Procedure: 4-Methylpyridine is reacted with benzyl chloride in a suitable solvent, such as acetonitrile or toluene. The reaction mixture is typically heated to ensure complete reaction. The product, being a salt, often precipitates from the solution upon cooling and can be isolated by filtration.

Step 2: Reduction to N-Benzyl-4-methyl-3-hydroxypiperidine The pyridinium salt is then reduced to the corresponding piperidine. Sodium borohydride is an effective reducing agent for this transformation[1].

-

Procedure: 1-Benzyl-4-methylpyridinium chloride is dissolved in a suitable solvent, often a mixture of water and an alcohol like methanol or ethanol. Sodium borohydride is added portion-wise at a controlled temperature (e.g., 0-10 °C) to manage the exothermic reaction. The reaction is stirred until completion, followed by a standard aqueous workup and extraction with an organic solvent.

Step 3: Oxidation to N-Benzyl-4-methyl-3-oxopiperidine The secondary alcohol is oxidized to the ketone using a chromium-based oxidizing agent like the Jones reagent (CrO3 in sulfuric acid and acetone)[1].

-

Procedure: N-Benzyl-4-methyl-3-hydroxypiperidine is dissolved in acetone and cooled in an ice bath. The Jones reagent is added dropwise, and the reaction progress is monitored by a technique like thin-layer chromatography (TLC). Upon completion, the excess oxidant is quenched (e.g., with isopropanol), and the product is isolated through filtration, extraction, and purification.

Step 4: Debenzylation and N-Boc Protection The final steps involve the removal of the N-benzyl protecting group via catalytic hydrogenation, followed by the introduction of the tert-butoxycarbonyl (Boc) group[1].

-

Procedure: N-Benzyl-4-methyl-3-oxopiperidine is dissolved in a solvent like ethanol or methanol. A palladium on carbon (Pd/C) catalyst is added, and the mixture is subjected to a hydrogen atmosphere. After the debenzylation is complete, the catalyst is filtered off. The resulting secondary amine is then reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) to afford the final product, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.

Summary of Yields

| Step | Transformation | Reagents | Reported Overall Yield |

| 1-4 | 4-Methylpyridine to Target | Benzyl chloride, NaBH₄, Jones reagent, Pd/C, (Boc)₂O | ~80.2%[1] |

Synthesis via Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-ketoester, which is a powerful method for constructing five- and six-membered rings[2][3][4][5]. This approach builds the piperidine ring from an acyclic amino-diester precursor.

Proposed Acyclic Starting Material

To arrive at the N-Boc protected 4-methyl-3-oxopiperidine ring system, a plausible starting material is a diester of the following general structure:

Boc-N(CH₂-CH(CH₃)-COOR')-CH₂-COOR"

where R' and R" are alkyl groups, such as methyl or ethyl.

Theoretical Reaction Pathway

The synthesis involves the base-catalyzed intramolecular cyclization of the amino-diester.

Caption: Dieckmann condensation for piperidone synthesis.

Mechanistic Insight

The Dieckmann condensation proceeds via the following key steps[5]:

-

A strong base (e.g., sodium ethoxide, sodium hydride) deprotonates the α-carbon of one of the ester groups to form an enolate.

-

The enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion to form a cyclic tetrahedral intermediate.

-

The intermediate collapses, expelling the alkoxide leaving group to form the cyclic β-keto ester.

-

The resulting β-keto ester is acidic and is deprotonated by the alkoxide base. An acidic workup is required to reprotonate it and yield the final product.

Experimental Considerations

-

Base Selection: The choice of base is crucial. Sodium hydride or hindered bases like potassium tert-butoxide in aprotic solvents (e.g., THF, toluene) are often preferred to minimize side reactions[5]. If an alkoxide base is used, it should match the ester's alcohol portion to avoid transesterification.

-

Reaction Conditions: The reaction is typically run under anhydrous conditions to prevent hydrolysis of the esters and the base.

-

Decarboxylation: Depending on the exact structure of the starting diester, a subsequent hydrolysis and decarboxylation step might be necessary to arrive at the final target molecule.

Alternative Approaches and Starting Materials

Other synthetic strategies have also been explored, often starting from readily available piperidine derivatives.

From N-Boc-4-piperidone

One potential route involves starting with commercially available N-tert-butoxycarbonyl-4-piperidone[6]. The synthesis would then require the introduction of a methyl group at the 4-position and the formation of the 3-oxo functionality. This could potentially be achieved through an enamine intermediate. For instance, reaction with N,N-dimethylformamide dimethyl acetal (DMFDMA) can form an enaminone at the 3-position[6][7]. Subsequent methylation at the 4-position and hydrolysis would be required, which presents regioselectivity challenges.

Chiral Synthesis

For applications requiring enantiomerically pure material, asymmetric syntheses have been developed. These often involve chiral auxiliaries or enzymatic resolutions. Patents describe methods for preparing highly pure optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, which is a regioisomer of the title compound, suggesting that similar strategies could be adapted[8]. These advanced methods are crucial for the industrial production of chiral drug intermediates.

Conclusion

The synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate can be achieved through several viable routes, with the choice of method often depending on factors such as the availability and cost of starting materials, scalability, and stereochemical requirements. The derivatization of 4-methylpyridine offers a high-yielding and well-established linear synthesis[1]. In contrast, the Dieckmann condensation provides a convergent approach to constructing the piperidine ring from an acyclic precursor[2][5]. For researchers and drug development professionals, a thorough understanding of these synthetic strategies is essential for the efficient and cost-effective production of this key pharmaceutical intermediate.

References

-

Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2011). ResearchGate. [Link]

-

The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines. UCL Discovery. [Link]

-

Dieckmann condensation. (2019). YouTube. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). [Link]

- US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.

-

The Dieckmann Condensation. Organic Reactions. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. youtube.com [youtube.com]

- 4. organicreactions.org [organicreactions.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 1-Boc-3-[(Dimethylamino)methylene]-4-oxopiperidine synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]

The Strategic Synthesis of a Keystone: A Technical Guide to Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

An In-Depth Analysis of the Discovery, Synthesis, and Process Evolution of a Pivotal Intermediate in Modern Pharmaceuticals

Abstract

This technical guide provides a comprehensive overview of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a critical building block in the synthesis of the Janus kinase (JAK) inhibitor Tofacitinib (CP-690,550). The discovery and development of this piperidine derivative are inextricably linked to the Tofacitinib drug development program at Pfizer. This guide traces the historical context of its emergence, details the evolution of its synthetic routes from early racemic methods to highly efficient, stereoselective manufacturing processes, and provides an expert analysis of the chemical principles and strategic considerations that have driven these innovations. Detailed protocols, comparative data tables, and process flow diagrams are presented to offer researchers, chemists, and drug development professionals a thorough understanding of this keystone intermediate.

Introduction: A Molecule Forged by Necessity

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (CAS 887589-73-5) is a non-commercially available, high-value piperidinone derivative. Its significance in the pharmaceutical landscape stems almost exclusively from its role as a pivotal intermediate in the manufacture of Tofacitinib (marketed as Xeljanz®), a first-in-class oral medication for the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] The discovery of this piperidine derivative was not an isolated event but a direct consequence of the medicinal chemistry efforts to identify and optimize potent and selective JAK inhibitors.[3][4]

The structure of Tofacitinib contains a chiral, disubstituted piperidine ring, and the specific (3R, 4R) stereochemistry of this fragment is essential for the drug's potent and selective inhibition of JAK3 and JAK1 kinases.[5][6] Consequently, the history of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is the story of a strategic pursuit for an efficient, scalable, and stereocontrolled synthesis of the Tofacitinib piperidine core. This guide will deconstruct this history, offering insights into the causality behind the evolution of its synthesis.

Historical Perspective: The Dawn of a JAK Inhibitor

The journey of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate begins with the discovery of Tofacitinib (CP-690,550) by scientists at Pfizer. The initial disclosure of the pyrrolo[2,3-d]pyrimidine compounds, including Tofacitinib, occurred in the early 2000s.[1][7] The first synthetic routes described were focused on producing the molecule to enable biological testing and initial development, often without the stringent demands of large-scale manufacturing.

The earliest reported syntheses produced a racemic mixture of the cis-diastereomer of the key piperidine amine intermediate. This mixture then required a challenging chiral resolution step to isolate the desired (3R, 4R)-enantiomer.[1] This initial approach, while sufficient for early-stage research, presented significant drawbacks for industrial production, including the loss of over 50% of the material as the undesired enantiomer and the costs associated with the resolving agent and additional processing steps. The inherent inefficiency of this racemic route was the primary driver for the subsequent intensive research into asymmetric syntheses of the piperidine core, where intermediates like Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate became central figures.

The Evolution of Synthesis: From Racemic Resolution to Asymmetric Mastery

The synthesis of the Tofacitinib piperidine core has been a subject of extensive process chemistry research, leading to a variety of innovative strategies. Here, we analyze two seminal approaches that illustrate the evolution from a racemic to a highly efficient asymmetric process.

Route A: The Foundational Racemic Synthesis

The initial strategies relied on the synthesis of a racemic piperidone, which was then converted to the amine and resolved. A representative early route starts from the readily available 4-methylpyridine (4-picoline).[6] This approach established the fundamental bond framework but deferred the critical challenge of stereocontrol to the final stages.

Conceptual Workflow of the Racemic Route

Caption: Early racemic synthesis of the Tofacitinib piperidine core.

This pathway, while logical, is burdened by several inefficiencies for large-scale production:

-

Lack of Stereocontrol: The reduction of the pyridinium salt and subsequent functionalization steps do not control the stereochemistry at positions 3 and 4.

-

Wasteful Resolution: The chiral resolution step discards half of the advanced intermediate, significantly lowering the overall yield and doubling the effective cost of the starting materials for the desired enantiomer.

-

Multiple Steps: The route involves a considerable number of transformations, increasing processing time and the potential for yield loss at each stage.

Route B: An Efficient Asymmetric Synthesis via Pyridine Hydrogenation

Recognizing the limitations of the racemic approach, process chemists developed more sophisticated, asymmetric routes. One of the most effective and widely adopted strategies involves the asymmetric hydrogenation of a substituted pyridine derivative. This approach introduces the desired chirality early in the synthesis, avoiding a wasteful resolution step.[8][9]

Conceptual Workflow of the Asymmetric Hydrogenation Route

Caption: Modern asymmetric synthesis of the Tofacitinib piperidine core.

This asymmetric strategy offers profound advantages:

-

High Enantioselectivity: The use of a chiral rhodium catalyst in the hydrogenation step establishes the desired cis-(3R, 4R) stereochemistry with high fidelity, obviating the need for resolution.

-

Improved Atom Economy: By avoiding a resolution step, the theoretical maximum yield is doubled compared to the racemic route.

-

Convergent and Scalable: This route was designed with scalability in mind, utilizing robust reactions and crystalline intermediates that facilitate purification on an industrial scale.[9]

Detailed Experimental Protocols

To provide a practical understanding of the synthetic transformations, this section presents detailed, step-by-step protocols for the key steps in a modern, efficient synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, starting from 4-methylpyridinium.[1]

Protocol 1: Synthesis of N-Benzyl-3-hydroxy-4-methylpiperidine

-

N-Benzylation: 4-Methylpyridinium is reacted with benzyl chloride in a suitable solvent to yield 1-benzyl-3-hydroxy-4-methylpyridium chloride.

-

Reduction: The resulting pyridinium salt is subjected to reduction with sodium borohydride in a defined solvent system to produce N-benzyl-3-hydroxy-4-methylpiperidine.

Protocol 2: Synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

-

Oxidation: The N-benzyl-3-hydroxy-4-methylpiperidine is oxidized using Jones reagent under controlled, mild temperature conditions to afford N-benzyl-3-oxo-4-methylpiperidine.

-

Debenzylation: The N-benzyl group is removed via catalytic hydrogenation using Palladium on carbon (Pd/C) to yield 4-methyl-3-oxopiperidine.

-

Boc Protection: The secondary amine of 4-methyl-3-oxopiperidine is acylated with di-tert-butyl dicarbonate (Boc₂O) to give the final target product, Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.

Comparative Data of Synthetic Routes

| Parameter | Route A (Racemic) | Route B (Asymmetric Hydrogenation) |

| Starting Material | 4-Methylpyridine | 3-Amino-4-methylpyridine |

| Stereocontrol | Late-stage resolution | Early-stage asymmetric hydrogenation |

| Overall Yield | Low (due to resolution) | High |

| Atom Economy | Poor | Excellent |

| Scalability | Challenging | Designed for kilogram-scale |

| Key Reagents | Standard reagents, Chiral resolving acid | Chiral Rhodium catalyst |

Conclusion: A Testament to Process Chemistry

The history of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a compelling case study in the power and importance of process chemistry in modern drug development. Its evolution from a component in a challenging racemic synthesis to the product of a highly optimized, elegant asymmetric process highlights the relentless drive for efficiency, safety, and sustainability in pharmaceutical manufacturing. The challenges posed by the synthesis of the Tofacitinib piperidine core spurred significant innovation, leading to robust and scalable solutions.[2][10] For researchers and scientists in the field, the story of this molecule serves as a powerful example of how a deep understanding of chemical principles can overcome complex synthetic hurdles, ultimately enabling access to life-changing medicines.

References

- Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2011). Gao Xiao Hua Xue Gong Cheng Xue Bao/Journal of Chemical Engineering of Chinese Universities, 25(6), 1021-1025.

- Srishylam, V., Devanna, & Naveen Mulakayala. (2018). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 10(11).

- Carvalho, L. C. R., Lourenço, A., Ferreira, L. M., & Branco, P. S. (2019). Tofacitinib Synthesis – An Asymmetric Challenge. European Journal of Organic Chemistry, 2019(4), 615-624.

- Bonde, N. (2014). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development, 18(12), 1714-1720.

- Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (2022). 2nd International Conference on Biological Engineering and Medical Science.

-

The Science Behind Tofacitinib: Understanding Key Chemical Building Blocks. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Autoimmune Diseases and Organ Transplant Rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484.

- Graphical synthetic routes of tofacitinib. (2015). Chinese Journal of New Drugs.

- WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof. (2021).

- Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-84.

- Development of a Robust, Environmentally Responsible Process for the Manufacture of Tofacitinib Citrate. (2021). Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry.

Sources

- 1. research.unl.pt [research.unl.pt]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pascal-csu.primo.exlibrisgroup.com [pascal-csu.primo.exlibrisgroup.com]

- 4. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Safety and handling of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

An In-depth Technical Guide to the Safe Handling and Application of Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate

Introduction

Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, also known as N-Boc-3-methyl-4-piperidone, is a heterocyclic building block of significant interest in medicinal chemistry and drug development. As a derivative of piperidine, a scaffold present in numerous pharmaceuticals, this compound serves as a crucial intermediate for synthesizing complex molecules with potential therapeutic applications. The presence of the N-Boc protecting group provides stability and allows for selective chemical transformations, while the ketone functionality and the methyl group offer strategic points for molecular elaboration.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the critical safety protocols, handling procedures, and experimental considerations for Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate. Adherence to these guidelines is paramount to ensure laboratory safety and achieve reliable, reproducible scientific outcomes.

Compound Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe and effective use. These parameters influence storage conditions, solvent selection, and reaction monitoring.

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | [1] |

| Synonyms | N-Boc-3-methyl-4-piperidone, 1-Boc-3-methyl-piperidin-4-one | [1] |

| CAS Number | 181269-69-2 | [2] |

| Molecular Formula | C₁₁H₁₉NO₃ | [1] |

| Molecular Weight | 213.27 g/mol | [1][3] |

| Appearance | Off-white to yellow solid (typical) | N/A |

| Storage Temperature | 2-8°C, Hygroscopic | [2][4] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate is classified as a hazardous substance. Researchers must be fully aware of these hazards before commencing any work.

| GHS Pictogram(s) | Hazard Class and Statement |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning |

| H302: Harmful if swallowed[1][2] | |

| H315: Causes skin irritation[1][2] | |

| H319: Causes serious eye irritation[1][2] | |

| H335: May cause respiratory irritation[2] |

Toxicological Profile Insights:

-

Oral Toxicity (H302): Ingestion can lead to adverse health effects. The causality stems from the compound's potential to interfere with biological pathways upon absorption through the gastrointestinal tract.

-

Skin and Eye Irritation (H315, H319): Direct contact with the skin or eyes can cause inflammation, redness, and pain. This is a common property of many carbonyl-containing organic molecules and requires stringent use of personal protective equipment.

-

Respiratory Irritation (H335): Inhalation of the dust can irritate the mucous membranes and respiratory tract. Proper ventilation and engineering controls are therefore not merely recommendations but necessities.

Risk Assessment and Handling Workflow

A systematic approach to handling this compound is essential. The following workflow diagram outlines the critical decision points and actions required from procurement to disposal.

Caption: Figure 1: Risk Assessment & Handling Workflow

Detailed Protocols for Safe Handling and Storage

4.1. Engineering Controls The primary line of defense is to minimize exposure.

-

Fume Hood: All manipulations that could generate dust or vapors, including weighing, transferring, and the reaction itself, must be performed inside a certified chemical fume hood.

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of airborne contaminants.

4.2. Personal Protective Equipment (PPE) PPE is a mandatory requirement, not an option.

-

Eye and Face Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when handling larger quantities or if there is a splash risk.[2]

-

Skin Protection: Wear standard nitrile gloves. For extended operations, consider changing gloves periodically, as no material is impervious indefinitely. A flame-resistant lab coat must be worn and kept buttoned.[2]

-

Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient (e.g., cleaning a large spill), a NIOSH-approved respirator with P95 or P100 particulate filters is necessary.[5]

4.3. Handling Procedures

-

Hygroscopic Nature: The compound is hygroscopic and should be handled in a dry environment.[2] Prolonged exposure to atmospheric moisture can affect its purity and reactivity. It is best handled under an inert atmosphere (e.g., Nitrogen or Argon) for sensitive reactions.

-

Static Discharge: Avoid generating dust. Powders can become airborne and form explosive mixtures with air. While this specific compound is not noted as highly explosive, good practice dictates careful handling to minimize dust.

-

Transfers: Use a spatula or powder funnel for solid transfers. Do not pour the powder, as this increases the risk of creating airborne dust.

4.4. Storage

-

Conditions: Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[2] The low temperature helps to minimize degradation over time.

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[6] Contact with these materials could lead to vigorous, exothermic reactions.

-

Labeling: Ensure all containers are clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Emergency and First Aid Procedures

In the event of an exposure or spill, immediate and correct action is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

-

Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[5]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water. Seek immediate medical attention.[5]

-

Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[2] The area should then be cleaned with a wet cloth. For large spills, evacuate the area and contact emergency services.

Application in a Synthetic Workflow: Reductive Amination

To illustrate the handling of this compound in a practical context, we will detail a representative protocol for a reductive amination reaction. This reaction is a cornerstone of amine synthesis, converting a ketone into a C-N bond.

Causality Behind Choices:

-

Solvent (DCM): Dichloromethane is chosen for its ability to dissolve the starting materials and its relative inertness under the reaction conditions.

-

Reducing Agent (Sodium Triacetoxyborohydride): NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the ketone in the absence of the iminium ion intermediate, which minimizes the formation of the alcohol byproduct.

-

Acid Catalyst (Acetic Acid): A catalytic amount of acid is required to facilitate the formation of the intermediate iminium ion, which is the species that is ultimately reduced.

-

Inert Atmosphere (Nitrogen): While not strictly necessary for all reductive aminations, using an inert atmosphere is good practice with hygroscopic materials and helps ensure reproducibility by excluding atmospheric moisture.

Caption: Figure 2: Experimental Workflow for Reductive Amination

Step-by-Step Protocol:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (1.0 eq).

-

Add anhydrous dichloromethane (DCM) to dissolve the solid.

-

Add the desired primary or secondary amine (e.g., benzylamine, 1.0 eq) via syringe.

-

Add glacial acetic acid (1.1 eq) to catalyze iminium ion formation.

-

Stir the mixture at room temperature for 1 hour.

-

Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Causality: Portion-wise addition controls the initial rate of reaction and any potential exotherm.

-

Allow the reaction to stir at room temperature overnight (12-18 hours).

-

Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Once complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer three times with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amine product.

Waste Disposal

All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.

-

Solid Waste: Unused reagent and contaminated consumables (e.g., gloves, paper towels, silica gel) should be placed in a clearly labeled solid hazardous waste container.

-

Liquid Waste: Halogenated organic solvents (like DCM) must be collected in a designated "Halogenated Organic Waste" container. Aqueous waste from the workup should be neutralized before being collected in an "Aqueous Waste" container. Do not mix different waste streams.[7]

References

-

PubChem. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. National Center for Biotechnology Information. [Link]

-

ChemBK. tert-butyl (3S)-3-methyl-4-oxopiperidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

- 1. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | CID 22644642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. chembk.com [chembk.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. capotchem.cn [capotchem.cn]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Commercial availability of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

An In-Depth Technical Guide to the Commercial Availability and Synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Introduction: Strategic Importance in Medicinal Chemistry

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a heterocyclic building block of significant interest to the pharmaceutical industry. Its rigid piperidine scaffold, functionalized with a ketone and a methyl group, and protected by a tert-butoxycarbonyl (Boc) group, makes it a crucial intermediate in the synthesis of complex molecular architectures. Notably, it serves as a key precursor for Janus kinase (JAK) inhibitors, a class of drugs targeting autoimmune diseases and certain cancers.[1] The chirality introduced by the methyl group at the 4-position is often critical for the biological activity and selectivity of the final active pharmaceutical ingredient (API), making the procurement of specific enantiomers essential for drug development programs.[2]

This guide provides a comprehensive overview for researchers, chemists, and procurement specialists on navigating the commercial landscape for this intermediate. It details strategies for sourcing, outlines a robust in-house synthesis protocol as a viable alternative, and establishes a framework for stringent quality control to ensure the integrity of your research and development efforts.

Part 1: Commercial Sourcing and Supplier Evaluation

The commercial availability of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate exists across a spectrum of suppliers, from large chemical conglomerates to specialized boutique laboratories. However, availability can vary significantly based on the desired isomeric form (racemic, (R)-enantiomer, or (S)-enantiomer) and required purity.

Supplier Landscape and Key Specifications

When sourcing this intermediate, it is critical to specify the exact CAS number corresponding to the desired product. The substitution pattern and stereochemistry lead to several distinct identifiers.

| Compound Name | CAS Number | Typical Purity | Notes |

| tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate (racemic) | 181269-69-2 | >95% | Often used in initial route scouting.[3][4] |

| tert-Butyl (3R)-3-methyl-4-oxopiperidine-1-carboxylate | 137076-22-3 | >98% | Chiral intermediate for specific API targets.[5] |

| tert-Butyl (3S)-3-methyl-4-oxopiperidine-1-carboxylate | 2092486-33-2 | >98% | The enantiomer of the (R) form.[6] |

| tert-Butyl (R)-3-methyl-4-oxopiperidine-1-carboxylate | 2091951-57-2 | >98% | Another identifier for the (R)-enantiomer.[7] |

A non-exhaustive list of established suppliers includes Sigma-Aldrich, Apollo Scientific, Parchem, and others who often provide this compound in research to bulk quantities.[3][5][7][8]

Workflow for Procurement and Quality Verification

A systematic approach is necessary to ensure the procured material meets the stringent requirements of drug development. The choice between direct procurement and in-house synthesis is a critical decision point based on cost, timeline, and required scale.

Part 2: In-House Synthesis Protocol

When commercial availability is limited, or for large-scale needs, in-house synthesis provides a reliable alternative. The following protocol is adapted from established literature, offering a high-yield pathway to the target compound.[1] This multi-step synthesis requires careful execution and control of reaction conditions.

Synthetic Scheme Overview

The synthesis begins with commercially available 4-methylpyridine and proceeds through benzylation, reduction, oxidation, and finally debenzylation with Boc-protection to yield the final product.

Step-by-Step Experimental Protocol

Safety Precaution: This synthesis involves hazardous materials including strong oxidizing agents and flammable solvents. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[3][9]

Step 1: Synthesis of 1-Benzyl-4-methylpyridinium chloride

-

To a solution of 4-methylpyridine (1.0 eq) in anhydrous toluene, add benzyl chloride (1.1 eq).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature, allowing the product to precipitate.

-

Filter the solid, wash with cold toluene, and dry under vacuum to yield the pyridinium salt.

Step 2: Reduction to N-Benzyl-4-methyl-3-hydroxypiperidine

-

Dissolve the pyridinium salt from Step 1 in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (2.5 eq) portion-wise, maintaining the temperature below 10 °C. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent runaway temperatures which could lead to side products.

-

After the addition is complete, stir the reaction at room temperature for 12 hours.

-

Quench the reaction by slowly adding water, then concentrate under reduced pressure.

-

Extract the aqueous residue with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate to yield the crude alcohol.

Step 3: Oxidation to N-Benzyl-4-methyl-3-oxopiperidine

-

Dissolve the crude alcohol from Step 2 in acetone and cool to 0 °C.

-

Prepare Jones reagent (CrO₃ in H₂SO₄) and add it dropwise to the solution until a persistent orange color is observed. Trustworthiness Note: The color change from orange to green indicates the consumption of the oxidant. A persistent orange color signals the completion of the reaction, a self-validating endpoint.

-

Stir for an additional 1 hour at 0 °C.

-

Quench the reaction with isopropanol, filter through a pad of celite, and neutralize the filtrate with saturated sodium bicarbonate solution.

-

Extract with ethyl acetate, wash the organic layer with brine, dry, and concentrate to yield the ketone.

Step 4: Debenzylation and Boc Protection

-

Dissolve the ketone from Step 3 in methanol.

-

Add Palladium on carbon (10% Pd/C, 5 mol%) and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

-

Hydrogenate the mixture under a balloon of H₂ gas at room temperature for 16-24 hours. Expertise Note: This is a one-pot reaction. The palladium catalyst facilitates the hydrogenolysis of the N-benzyl group, and the resulting secondary amine is immediately trapped in situ by the (Boc)₂O, preventing side reactions and simplifying the workflow.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

-

Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the final product, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.

Part 3: Analytical Quality Control (QC)

Whether procured commercially or synthesized in-house, rigorous analytical testing is non-negotiable to confirm the identity, purity, and integrity of the compound.

QC Workflow

Standard Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural confirmation. The spectra should be consistent with the expected structure of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate. Key expected signals in ¹H NMR (in CDCl₃) include a singlet around 1.4 ppm for the Boc group's 9 protons, and multiplets in the aliphatic region for the piperidine ring protons.

-

Mass Spectrometry (MS) : GC-MS is an excellent tool for confirming the molecular weight and assessing purity.[4] The expected molecular weight is 213.27 g/mol .[4] The mass spectrum should show a molecular ion peak (or M+H⁺) corresponding to this value.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for purity assessment. A standard protocol would use a C18 reverse-phase column with a mobile phase of acetonitrile and water. The purity is determined by the area percentage of the main peak. For drug development, a purity of >98% is typically required.

-

Chiral HPLC : When working with a specific enantiomer, chiral HPLC is mandatory to determine the enantiomeric excess (ee). This requires a specialized chiral column and method development to achieve baseline separation of the (R) and (S) enantiomers. A high ee (>99%) is crucial for clinical candidates.[2]

Conclusion

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a high-value intermediate whose successful procurement or synthesis is a critical step in the development of novel therapeutics. For researchers and drug developers, a dual strategy of vigilant supplier evaluation and robust in-house synthesis capability provides the most flexibility and control over the supply chain. The protocols and workflows outlined in this guide serve as a comprehensive framework for making informed decisions, ensuring the quality and integrity of this vital chemical building block from the bench to potential clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | CID 22644642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. 2091951-57-2 Cas No. | tert-Butyl (R)-3-methyl-4-oxopiperidine-1-carboxylate | Apollo [store.apolloscientific.co.uk]

- 8. Tert-butyl 4-oxopiperidine-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

A Guide to Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate: Synthesis, Reactivity, and Application in Modern Drug Discovery

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1][2][3] Among the myriad of functionalized piperidine building blocks, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate stands out as a particularly versatile and valuable intermediate. Its strategic placement of a ketone, a chiral center, and an acid-labile protecting group offers multiple handles for complex molecular construction. This guide provides an in-depth exploration of this key intermediate, detailing a robust synthetic pathway, analyzing its core chemical reactivity—including enolate chemistry and stereoselective reductions—and showcasing its pivotal role in the synthesis of advanced therapeutic agents like the Janus kinase (JAK) inhibitor, Tofacitinib. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.

Introduction: The Strategic Value of a Functionalized Piperidine Core

The six-membered nitrogen-containing heterocycle, piperidine, is a privileged structure in drug design due to its conformational flexibility and ability to engage in critical intermolecular interactions with biological targets.[2][4] The development of efficient methods for synthesizing substituted piperidines is therefore a significant pursuit in contemporary organic chemistry.[1]

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (N-Boc-4-methyl-3-piperidinone) is a chiral building block that masterfully combines several key features:

-

A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen under a wide range of reaction conditions (e.g., basic, reductive, oxidative) yet can be removed cleanly under acidic conditions, allowing for late-stage N-functionalization.

-

A Prochiral Ketone: The C3-carbonyl group serves as a versatile electrophilic site, enabling reactions such as reductive amination, Wittig olefination, and the formation of various heterocyclic systems. Its reduction creates a new stereocenter, offering a route to specific diastereomers.

-

Adjacent Enolizable Positions: The protons alpha to the carbonyl (at C2 and C4) can be selectively removed to form enolates, which are powerful nucleophiles for carbon-carbon bond formation via alkylation, aldol, and Michael addition reactions.

-

A C4-Methyl Group: This substituent introduces a permanent stereocenter that can influence the stereochemical outcome of reactions at the adjacent C3-ketone, providing a degree of diastereocontrol.

This combination of features makes it a highly sought-after intermediate, most notably in the synthesis of CP-690550 (Tofacitinib), a potent inhibitor of the Janus kinase 3 (Jak3) enzyme.[5]

| Compound Properties | |

| IUPAC Name | tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate |

| Synonyms | N-Boc-4-methyl-3-piperidone, 1-Boc-4-methyl-3-oxopiperidine |

| Molecular Formula | C11H19NO3 |

| Molecular Weight | 213.27 g/mol |

| CAS Number | 181269-69-2 |

Synthesis of the Building Block: A Reliable and Scalable Route

An efficient and scalable synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate has been developed, starting from readily available 4-methylpyridine.[5] The pathway involves a series of classical transformations that are well-understood and amenable to large-scale production. The overall process achieves a high total yield, underscoring its industrial applicability.[5]

Caption: Synthetic pathway to the target building block.

Experimental Protocol: Multi-Step Synthesis[5]

Step 1: N-Benzylation

-

To a solution of 4-methylpyridine in a suitable solvent, add benzyl chloride.

-

Heat the reaction mixture to facilitate the SN2 substitution, yielding 1-benzyl-4-methylpyridinium chloride.

-

Monitor the reaction by TLC or LC-MS until completion. Isolate the product by filtration or precipitation.

Step 2: Pyridinium Reduction

-

Dissolve the pyridinium salt from Step 1 in an appropriate solvent system (e.g., a mixture of alcohols and water).

-

Cool the solution in an ice bath and add sodium borohydride portion-wise, controlling the temperature.

-

Stir the reaction until the pyridinium ring is fully reduced to the corresponding N-benzyl-3-hydroxy-4-methylpiperidine.

-

Perform an aqueous work-up and extract the product with an organic solvent.

Step 3: Jones Oxidation

-

Dissolve the alcohol from Step 2 in acetone and cool to 0 °C.

-

Add Jones reagent (CrO3 in sulfuric acid) dropwise, maintaining a low temperature. The causality for this choice is the reagent's high efficiency in oxidizing secondary alcohols to ketones.

-

After the reaction is complete, quench the excess oxidant with isopropanol.

-

Filter the mixture, neutralize, and extract the desired ketone, N-benzyl-4-methyl-3-oxopiperidine.

Step 4: Debenzylation and Boc Protection

-

Dissolve the N-benzyl ketone from Step 3 in an alcohol solvent (e.g., methanol or ethanol).

-

Add a catalytic amount of Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) to cleave the benzyl group. The Pd/C catalyst is essential for this hydrogenolysis.

-

After debenzylation is complete, filter off the catalyst.

-

To the resulting secondary amine solution, add di-tert-butyl dicarbonate ((Boc)2O) and a mild base (e.g., triethylamine) to install the Boc protecting group.

-

Purify the final product, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, by column chromatography or crystallization.

This synthetic sequence is advantageous due to the use of readily available starting materials and well-established, high-yielding reactions, making it suitable for industrial scale-up.[5]

Core Reactivity and Synthetic Transformations

The true utility of this building block lies in its predictable and versatile reactivity, which allows for the controlled introduction of complexity.

Enolate Chemistry: C-C Bond Formation

The protons alpha to the C3-carbonyl are acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium enolate. This enolate is a potent nucleophile for SN2 alkylation reactions, enabling the formation of new carbon-carbon bonds.[6]

The presence of the methyl group at C4 means that two different enolates can potentially form: the kinetic enolate at the less-substituted C2 position and the thermodynamic enolate at the more-substituted C4 position. The choice of base, solvent, and temperature determines the regioselectivity of this process.[6]

Caption: General workflow for enolate formation and alkylation.

Protocol: α-Alkylation via Enolate Formation

-

Prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (N2 or Ar). The use of a strong, bulky base like LDA at low temperature favors the formation of the kinetic enolate.[6]

-

Slowly add a solution of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate in THF to the LDA solution.

-

Allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.

-

Add a suitable electrophile (e.g., methyl iodide, benzyl bromide) to the enolate solution.

-

Allow the reaction to slowly warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Perform a standard aqueous work-up, extract the product with an organic solvent, and purify by flash chromatography.

Stereoselective Ketone Reduction

The reduction of the C3-ketone is a critical transformation that generates a new hydroxyl-bearing stereocenter. The stereochemical outcome (cis or trans relationship between the new C3-OH and the existing C4-Me) can be controlled by the choice of reducing agent. The bulky Boc group on the nitrogen and the methyl group at C4 sterically hinder one face of the piperidinone ring, directing the nucleophilic attack of the hydride reagent to the opposite face. This substrate-controlled diastereoselectivity is a powerful tool for accessing specific isomers required for biologically active molecules.

| Reducing Agent | Typical Diastereomeric Outcome | Rationale |

| Sodium Borohydride (NaBH4) | Mixture of diastereomers, often favoring the trans-alcohol. | A small hydride donor, less sensitive to steric hindrance. |

| L-Selectride® (Lithium tri-sec-butylborohydride) | High selectivity for the cis-alcohol. | A very bulky hydride donor, its approach is highly directed by the steric environment, leading to attack from the less hindered face. |

Protocol: Diastereoselective Reduction to the cis-Alcohol

-

Dissolve tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a solution of L-Selectride (1M in THF) dropwise. The extreme steric bulk of this reagent is the causal factor for the high diastereoselectivity observed.

-

Stir the reaction at -78 °C for several hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide to decompose the borane byproducts.

-

Extract the product with an organic solvent and purify by column chromatography to isolate the desired cis-3-hydroxy-4-methylpiperidine derivative.

Application in Synthesis: The Case of Tofacitinib (CP-690550)

The strategic importance of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is powerfully demonstrated by its use as a key intermediate in the synthesis of Tofacitinib, an oral medication for the treatment of rheumatoid arthritis.[5] The synthesis leverages the C3-ketone for a crucial reductive amination step to build the core structure of the drug.

Caption: Key reductive amination step in the Tofacitinib synthesis.

In this key transformation, the C3-ketone of the piperidine building block reacts with the amino group of the pyrimidine core under acidic conditions to form an iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride to form the crucial C-N bond, establishing the correct connectivity and stereochemistry for the final drug molecule.

Conclusion